molecular formula C16H13FN2O2S2 B8410548 4-fluoro-N-[4-(thiazol-2-yl)benzyl]benzenesulfonamide

4-fluoro-N-[4-(thiazol-2-yl)benzyl]benzenesulfonamide

Cat. No. B8410548
M. Wt: 348.4 g/mol
InChI Key: DWECBGZBFIRATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648097B2

Procedure details

Reaction and post-treatment were carried out in the same manner as in Reference Example 2-(d) except for using 4-fluorobenzenesulfonyl chloride (278 mg, 1.42 mmol) in place of 3-pyridylsulfonyl chloride, and using 4-(thiazol-2-yl)benzylamine hydrochloride (364 mg, 1.38 mmol) obtained in Reference Example 4-(d) in place of (6-phenylpyridazin-3-ylmethyl)amine hydrochloride to afford the title compound (411 mg) as a slightly yellow solid. (Yield: 85%)
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step Two
Name
(6-phenylpyridazin-3-ylmethyl)amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl.[S:13]1[CH:17]=[CH:16][N:15]=[C:14]1[C:18]1[CH:25]=[CH:24][C:21]([CH2:22][NH2:23])=[CH:20][CH:19]=1.Cl.C1(C2N=NC(CN)=CC=2)C=CC=CC=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:23][CH2:22][C:21]2[CH:20]=[CH:19][C:18]([C:14]3[S:13][CH:17]=[CH:16][N:15]=3)=[CH:25][CH:24]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
278 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
364 mg
Type
reactant
Smiles
Cl.S1C(=NC=C1)C1=CC=C(CN)C=C1
Step Three
Name
(6-phenylpyridazin-3-ylmethyl)amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1=CC=C(N=N1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NCC1=CC=C(C=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 411 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.